molecular formula C9H16N2O B7987451 (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B7987451
M. Wt: 168.24 g/mol
InChI Key: FDYLUVNHXYRWKZ-SECBINFHSA-N
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Description

®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is a compound that features a cyclopropyl group and a pyrrolidine ring. The presence of these groups makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a potential candidate for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl group. One common method includes the cyclization of a suitable precursor to form the pyrrolidine ring, followed by acylation to introduce the acetamide group. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions.

Industrial Production Methods

In an industrial setting, the production of ®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide would likely involve optimized synthetic routes to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the acetamide group or reduce any double bonds present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.

Scientific Research Applications

®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It can be used to study the effects of cyclopropyl and pyrrolidine groups on biological systems, including enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The cyclopropyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-N-(pyrrolidin-2-yl)acetamide
  • N-Cyclopropyl-N-(pyrrolidin-4-yl)acetamide
  • N-Cyclopropyl-N-(piperidin-3-yl)acetamide

Uniqueness

®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is unique due to the specific positioning of the cyclopropyl and pyrrolidine groups. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs. The stereochemistry of the compound also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLUVNHXYRWKZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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